molecular formula C10H19BrN5O10P B10823744 Fosdenopterin Hydrobromide CAS No. 1431508-32-5

Fosdenopterin Hydrobromide

Cat. No.: B10823744
CAS No.: 1431508-32-5
M. Wt: 480.16 g/mol
InChI Key: GGLKTKQOHMCQHF-UNHNTEMGSA-N
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Preparation Methods

Fosdenopterin Hydrobromide is synthesized through a series of chemical reactions that involve the formation of cyclic pyranopterin monophosphate. The synthetic route typically involves the cyclization of a pyran ring followed by phosphorylation. The industrial production methods are proprietary and involve stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Fosdenopterin Hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fosdenopterin Hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclic pyranopterin monophosphates.

    Biology: It is used to study the role of molybdenum cofactor in various biological processes.

    Medicine: It is used to treat molybdenum cofactor deficiency type A, reducing the risk of neurological damage and death.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Fosdenopterin Hydrobromide works by replacing the missing cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. This intermediate substrate is then converted to molybdenum cofactor, which is required for the activation of essential enzymes like sulfite oxidase. These enzymes help reduce the levels of neurotoxic sulfites in the body .

Comparison with Similar Compounds

Fosdenopterin Hydrobromide is unique in its ability to replace cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. Similar compounds include:

This compound stands out due to its specific application in treating molybdenum cofactor deficiency type A, a rare and severe genetic disorder.

Properties

CAS No.

1431508-32-5

Molecular Formula

C10H19BrN5O10P

Molecular Weight

480.16 g/mol

IUPAC Name

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;dihydrate;hydrobromide

InChI

InChI=1S/C10H14N5O8P.BrH.2H2O/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;;;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H;2*1H2/t2-,4-,5+,8-;;;/m1.../s1

InChI Key

GGLKTKQOHMCQHF-UNHNTEMGSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br

Canonical SMILES

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br

Origin of Product

United States

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